

In-Depth Technical Guide to 3-(2-Aminoethoxy)benzonitrile

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Compound of Interest

Compound Name: 3-(2-Aminoethoxy)benzonitrile

Cat. No.: B111376

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **3-(2-Aminoethoxy)benzonitrile**. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Properties

Molecular Weight and Formula

The molecular formula of **3-(2-Aminoethoxy)benzonitrile** is $C_9H_{10}N_2O$. The molecular weight has been calculated based on the atomic weights of its constituent elements.

Element	Symbol	Atomic Weight (amu)	Count	Total Weight (amu)
Carbon	C	12.011	9	108.099
Hydrogen	H	1.008	10	10.080
Nitrogen	N	14.007	2	28.014
Oxygen	O	15.999	1	15.999
Total				162.192

A certificate of analysis for a commercial sample of **3-(2-Aminoethoxy)benzonitrile** reports a molecular weight of 162.19, which aligns with the calculated value.^[1]

Synthesis and Characterization

A plausible and efficient method for the synthesis of **3-(2-Aminoethoxy)benzonitrile** involves the Williamson ether synthesis, a well-established reaction in organic chemistry.

Experimental Protocol: Synthesis of **3-(2-Aminoethoxy)benzonitrile**

This protocol is based on the general principles of Williamson ether synthesis and is adapted for the specific reactants.

Materials:

- 3-Hydroxybenzonitrile
- 2-Chloroethylamine hydrochloride
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of 3-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add 2-chloroethylamine hydrochloride (1.2 eq) to the reaction mixture.

- Heat the reaction mixture to 80°C and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **3-(2-Aminoethoxy)benzonitrile**.

Characterization Data:

While specific, publicly available spectra for **3-(2-Aminoethoxy)benzonitrile** are limited, a certificate of analysis confirms that the ^1H NMR spectrum is consistent with the expected structure and indicates a purity of $\geq 95.0\%$.^[1] The following are expected characteristic spectral features:

Technique	Expected Features
^1H NMR	Aromatic protons (multiplets, ~ 6.8 - 7.4 ppm), -OCH ₂ - protons (triplet, ~ 4.1 ppm), -CH ₂ N- protons (triplet, ~ 3.0 ppm), -NH ₂ protons (broad singlet).
IR	C \equiv N stretch (~ 2220 - 2230 cm ⁻¹), C-O-C stretch (~ 1250 cm ⁻¹), N-H stretch (~ 3300 - 3400 cm ⁻¹ , two bands for primary amine), aromatic C-H stretch (~ 3000 - 3100 cm ⁻¹).
Mass Spec	Molecular ion peak (M ⁺) at $m/z = 162$. Characteristic fragmentation patterns would include loss of the aminoethyl group.

Potential Biological Significance and Signaling Pathways

The chemical structure of **3-(2-Aminoethoxy)benzonitrile**, featuring a benzonitrile core and a flexible aminoethoxy side chain, suggests potential interactions with biological targets, particularly in the central nervous system and in pathways related to cell proliferation.

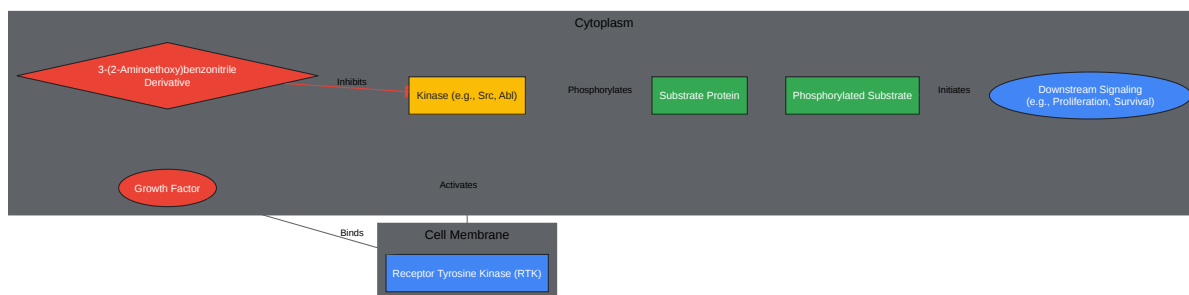
Structural Similarity to Neurotransmitters:

The molecule shares structural motifs with key neurotransmitters like serotonin and melatonin. This similarity suggests the possibility of binding to serotonin or melatonin receptors, which could modulate various neurological processes. Further research is required to determine the binding affinities and functional activities at these receptors.

Potential as a Kinase Inhibitor:

Benzonitrile derivatives are a known class of compounds that can exhibit kinase inhibitory activity. Kinases are crucial enzymes in cell signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The **3-(2-Aminoethoxy)benzonitrile** scaffold could serve as a starting point for the development of novel kinase inhibitors.

Below is a generalized representation of a kinase inhibition pathway that could be relevant for derivatives of **3-(2-Aminoethoxy)benzonitrile**.



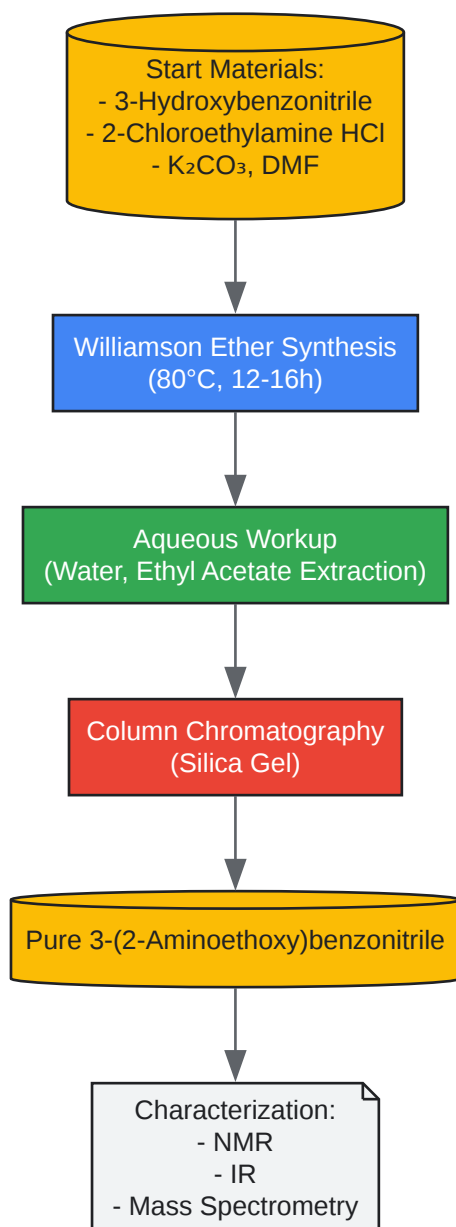
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Caption: Generalized Kinase Inhibition Pathway.

This diagram illustrates a simplified signal transduction cascade where a growth factor activates a receptor tyrosine kinase, leading to the activation of downstream kinases. These kinases then phosphorylate substrate proteins, initiating signaling pathways that can lead to cell proliferation and survival. A derivative of **3-(2-Aminoethoxy)benzonitrile** could potentially act as an inhibitor of a key kinase in this pathway, thereby blocking the downstream signaling.

Experimental Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the laboratory-scale synthesis and purification of **3-(2-Aminoethoxy)benzonitrile**.



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Caption: Synthesis and Purification Workflow.

This workflow provides a clear, step-by-step visual guide for the synthesis and purification process, from starting materials to the final, characterized product.

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References

- 1. file.leyan.com [file.leyan.com]
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